2-Nitrophenylacetonitrile
Overview
Description
Synthesis Analysis
2-Nitrophenylacetonitriles are synthesized through various methods, including the reaction of nitrostyrenes in phosphorous acid, facilitating diastereoselective cycloadditions and subsequent ring cleavages and alkyl shifts to yield stereochemically defined products (Aksenov et al., 2019). Another method involves the catalytic hydrogenation of 2-nitrophenylacetonitriles with aromatic substituents, leading to the formation of N-hydroxy-2-amino-3-arylindoles, which upon autoxidation yield specific indole derivatives (Belley et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-nitrophenylacetonitrile derivatives has been extensively studied, revealing the importance of nitro and acetonitrile groups in determining the molecular behavior and reactivity. The structure and behavior of these compounds can significantly change upon conversion to their carbanion forms, with notable changes in their IR spectra and molecular configurations (Binev et al., 2000).
Chemical Reactions and Properties
2-Nitrophenylacetonitriles participate in various chemical reactions, including Michael additions and cyclocondensations, leading to novel quinoline synthesis. These reactions often occur under mild conditions and result in diastereoselective adducts, showcasing the compound's versatility in organic synthesis (Piggott et al., 2022). Additionally, reactions with aromatic nitro compounds in basic media have been explored, indicating multiple reaction pathways based on the conditions and the base-solvent systems used (Mąkosza et al., 1974).
Physical Properties Analysis
Studies on the solubility of p-nitrophenylacetonitrile in various solvents have provided insights into its physical properties. The solubility increases with temperature and varies across different solvents, indicating the compound's interactions with solvent molecules and its utility in diverse chemical environments (Chen et al., 2019).
Chemical Properties Analysis
The reactivity and chemical properties of 2-nitrophenylacetonitrile have been elucidated through various studies, including its participation in reactions leading to the formation of green dyes, indicating its potential in dye synthesis and materials science. The interaction between donor and acceptor moieties within the molecule facilitates intramolecular charge transfer, contributing to its color and reactivity (Pordel et al., 2014).
Scientific Research Applications
Solubility and Solvent Interactions
In a study by Chen et al. (2019), the solubility of p-nitrophenylacetonitrile in various solvents was investigated. This research is crucial for understanding the solute-solvent interactions, which are fundamental for numerous applications in chemical synthesis and pharmaceutical formulations.
Organocatalytic Applications
Research by Cid et al. (2010) explored the use of nitrophenylacetonitriles as nucleophiles in enantioselective organocatalytic conjugate additions. This has implications for the synthesis of complex organic molecules, including pharmaceuticals.
Synthesis of N-Hydroxy-2-Amino-3-Arylindoles
Belley et al. (2007) investigated the hydrogenation of 2-nitrophenylacetonitriles to yield N-hydroxy-2-amino-3-arylindoles Belley et al. (2007). These compounds have potential applications in medicinal chemistry and drug development.
Preparation of α-Carbolines
A study by Zhang et al. (2014) focused on the preparation of α-carbolines through a one-pot tandem reaction involving 2-nitrophenylacetonitrile. α-Carbolines have significance in pharmacology due to their diverse biological activities.
Electrochemical Properties
Research into the electrochemical properties of compounds related to 2-nitrophenylacetonitrile, such as the study of their redox behavior in acetonitrile Barnes et al. (2011), provides insights into their reactivity and potential applications in electrochemistry.
Biosynthesis in Plants
Halkier and Møller (1990) explored the biosynthesis of cyanogenic glucosides in plants, identifying intermediates such as p-hydroxyphenylacetonitrile Halkier & Møller (1990). This research contributes to our understanding of plant biochemistry and secondary metabolite production.
Antibacterial Activity Studies
The antibacterial activity of compounds derived from 2-nitrophenylacetonitrile was studied by Uzun et al. (2019). Their findings contribute to the search for new antibacterial agents.
Synthesis of 2-Nitroglycals
Kancharla et al. (2011) developed a method for synthesizing 2-nitroglycals from glycals using acetyl chloride, silver nitrate, and acetonitrile Kancharla et al. (2011). This is significant for carbohydrate chemistry and the development of glycoconjugates.
Safety And Hazards
2-Nitrophenylacetonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation3. It is harmful if swallowed, in contact with skin, or if inhaled3. It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray3. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents3.
Future Directions
There is limited information available on the future directions of 2-Nitrophenylacetonitrile. However, its use in the synthesis of 2 or 2,4-substituted α-carbolines and strychnine suggests potential applications in organic synthesis1.
properties
IUPAC Name |
2-(2-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRFCQAWSNWRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Record name | O-NITROPHENYLACETONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025768 | |
Record name | (2-Nitrophenyl)acetonitrile | |
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Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrophenylacetonitrile is a light brown solid. (NTP, 1992) | |
Record name | O-NITROPHENYLACETONITRILE | |
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Boiling Point |
352 °F at 12 mmHg (NTP, 1992) | |
Record name | O-NITROPHENYLACETONITRILE | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992) | |
Record name | O-NITROPHENYLACETONITRILE | |
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Product Name |
2-Nitrophenylacetonitrile | |
CAS RN |
610-66-2 | |
Record name | O-NITROPHENYLACETONITRILE | |
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Record name | 2-Nitrobenzeneacetonitrile | |
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Record name | 2-Nitrophenylacetonitrile | |
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Record name | 2-Nitrophenylacetonitrile | |
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Record name | Benzeneacetonitrile, 2-nitro- | |
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Record name | (2-Nitrophenyl)acetonitrile | |
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Record name | 2-nitrophenylacetonitrile | |
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Record name | 2-NITROPHENYLACETONITRILE | |
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Melting Point |
183 °F (NTP, 1992) | |
Record name | O-NITROPHENYLACETONITRILE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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